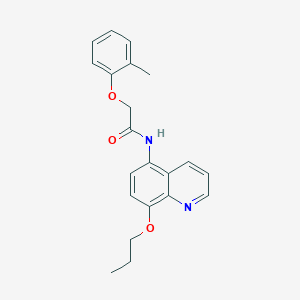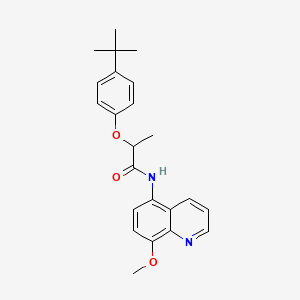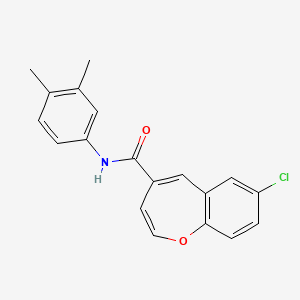
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorophenoxy group and a methoxyquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide typically involves the following steps:
-
Formation of 4-fluorophenoxypropanamide
Starting Materials: 4-fluorophenol, propanoyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to form 4-fluorophenoxypropanamide.
-
Formation of 8-methoxyquinoline
Starting Materials: 8-hydroxyquinoline and methanol.
Reaction Conditions: The reaction is typically conducted under acidic conditions with a catalyst like sulfuric acid to yield 8-methoxyquinoline.
-
Coupling Reaction
Starting Materials: 4-fluorophenoxypropanamide and 8-methoxyquinoline.
Reaction Conditions: The coupling reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically conducted in acidic or basic media.
Products: Oxidation of the methoxy group to form quinoline derivatives with carbonyl functionalities.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran.
Products: Reduction of the amide group to form amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Conducted in polar solvents like dimethyl sulfoxide.
Products: Substitution of the fluorine atom to form various derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide has several scientific research applications:
-
Medicinal Chemistry
Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Agents: Studied for its antimicrobial properties against various bacterial and fungal strains.
-
Materials Science
Organic Electronics: Explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
-
Biological Research
Enzyme Inhibition: Used as a tool compound to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide involves its interaction with specific molecular targets:
-
Molecular Targets
Enzymes: Inhibits enzymes such as kinases and proteases that are involved in cellular signaling and metabolism.
Receptors: Binds to specific receptors on the cell surface, modulating signal transduction pathways.
-
Pathways Involved
Apoptosis: Induces apoptosis in cancer cells by activating caspase pathways.
Cell Cycle Arrest: Causes cell cycle arrest at specific phases, inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
-
2-(4-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
Comparison: Similar structure but with a chlorine atom instead of fluorine. Exhibits different electronic properties and reactivity.
-
2-(4-bromophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
Comparison: Contains a bromine atom instead of fluorine. Shows variations in biological activity and chemical stability.
-
2-(4-methylphenoxy)-N-(8-methoxyquinolin-5-yl)propanamide
Comparison: Features a methyl group instead of fluorine. Demonstrates different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its biological activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C19H17FN2O3 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(8-methoxyquinolin-5-yl)propanamide |
InChI |
InChI=1S/C19H17FN2O3/c1-12(25-14-7-5-13(20)6-8-14)19(23)22-16-9-10-17(24-2)18-15(16)4-3-11-21-18/h3-12H,1-2H3,(H,22,23) |
InChI Key |
GXSJNARISKNABV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C2C=CC=NC2=C(C=C1)OC)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-cyano-4-(furan-2-yl)-6-[(2-oxo-2-propoxyethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11329564.png)

![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11329575.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11329581.png)

![7-fluoro-1-(3-hydroxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11329594.png)

![3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11329609.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11329617.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-fluorobenzamide](/img/structure/B11329622.png)

![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-4-nitrobenzamide](/img/structure/B11329647.png)
![4-[2-(4-bromophenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B11329661.png)
![5-(4-methoxyphenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11329665.png)
